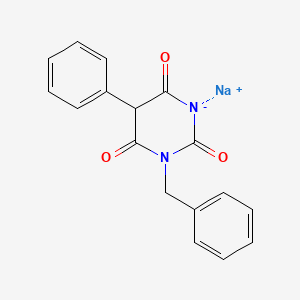
2,2-Dimethylpropane-1,3-diol;oxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1,3-diol;oxepan-2-one typically involves the ring-opening polymerization of 2-Oxepanone (ε-caprolactone) in the presence of 2,2-dimethyl-1,3-propanediol (neopentyl glycol). This reaction is usually catalyzed by stannous octoate or other suitable catalysts under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The reaction conditions are optimized to achieve high molecular weight polymers with desired properties. The polymer is then purified and processed into various forms, such as films, fibers, or molded products .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropane-1,3-diol;oxepan-2-one undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in the polymer backbone can be hydrolyzed in the presence of water, leading to the degradation of the polymer.
Transesterification: The polymer can undergo transesterification reactions with other alcohols or acids, resulting in the formation of new ester bonds.
Oxidation and Reduction: The polymer can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures or in the presence of acidic or basic catalysts.
Transesterification: Requires the presence of catalysts such as titanium alkoxides or tin compounds and is usually conducted at elevated temperatures.
Major Products Formed
Hydrolysis: Results in the formation of 2-Oxepanone and 2,2-dimethyl-1,3-propanediol.
Transesterification: Produces various esterified products depending on the reactants used.
Scientific Research Applications
2,2-Dimethylpropane-1,3-diol;oxepan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of block copolymers and other advanced materials.
Biology: Employed in the development of biodegradable scaffolds for tissue engineering and regenerative medicine.
Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.
Industry: Applied in the production of biodegradable packaging materials and environmentally friendly coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropane-1,3-diol;oxepan-2-one primarily involves its biodegradation through hydrolysis. The ester bonds in the polymer backbone are cleaved by water, leading to the gradual breakdown of the polymer into its monomeric units. This process is facilitated by enzymes such as lipases in biological environments .
Comparison with Similar Compounds
Similar Compounds
Poly(lactic acid) (PLA): Another biodegradable polyester with similar applications but different mechanical properties and degradation rates.
Poly(glycolic acid) (PGA): Known for its high strength and fast degradation rate, commonly used in medical sutures.
Poly(butylene succinate) (PBS): A biodegradable polymer with good thermal properties and flexibility.
Uniqueness
2,2-Dimethylpropane-1,3-diol;oxepan-2-one stands out due to its excellent flexibility, low melting point, and ease of processing. Its unique combination of properties makes it suitable for applications where other biodegradable polymers may not perform as well .
Properties
CAS No. |
69089-45-8 |
|---|---|
Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2,2-dimethylpropane-1,3-diol;oxepan-2-one |
InChI |
InChI=1S/C6H10O2.C5H12O2/c7-6-4-2-1-3-5-8-6;1-5(2,3-6)4-7/h1-5H2;6-7H,3-4H2,1-2H3 |
InChI Key |
GCBWZABFKKFDAH-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)CO.C1CCC(=O)OCC1 |
Canonical SMILES |
CC(C)(CO)CO.C1CCC(=O)OCC1 |
Key on ui other cas no. |
69089-45-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















